molecular formula C4H12N4 B1220484 1,3,5,7-Tetrazocane CAS No. 6054-74-6

1,3,5,7-Tetrazocane

Cat. No.: B1220484
CAS No.: 6054-74-6
M. Wt: 116.17 g/mol
InChI Key: ZNXALBRTUNJVIH-UHFFFAOYSA-N
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Description

1,3,5,7-tetrazocane is a tetrazocane, a saturated organic heteromonocyclic parent and an azacycloalkane.

Properties

CAS No.

6054-74-6

Molecular Formula

C4H12N4

Molecular Weight

116.17 g/mol

IUPAC Name

1,3,5,7-tetrazocane

InChI

InChI=1S/C4H12N4/c1-5-2-7-4-8-3-6-1/h5-8H,1-4H2

InChI Key

ZNXALBRTUNJVIH-UHFFFAOYSA-N

SMILES

C1NCNCNCN1

Canonical SMILES

C1NCNCNCN1

6054-74-6

Origin of Product

United States

Synthesis routes and methods

Procedure details

U.S. Pat. No. 4,432,902, issued to McGuire, et al. on Feb. 21, 1984, teaches the formation of HMX by addition of dinitrogen pentoxide (N2O5) to a solution of 1,5-diacetyl-3,7-dinitro-1,3,5,7-tetraazacyclooctane (DADN): ##STR2## or 1,3,5,7-tetraazacyclooctane (TAT) in an unspecified solvent (which is understood to be anhydrous nitric acid) to form a solution of HMX. The solution is then poured into a bath of water (in which HMX is insoluble) to cause the HMX to crystallize. While the McGuire patent uses the reaction scheme preferred herein, beta HMX is not consistently produced because the reaction conditions, particularly at the point where the HMX solution is added to water, are not precisely controlled. McGuire discloses that a concentrated acid should be added to water suddenly (Example 14) to precipitate HMX. This causes localized or general exotherms which encourage formation of undesired polymorphs of HMX. McGuire's method has been shown to be difficult to practice on a larger than laboratory scale.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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